molecular formula C12H12N2O2 B11806797 1-(2,6-Dimethylphenyl)-1H-imidazole-4-carboxylic acid

1-(2,6-Dimethylphenyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B11806797
M. Wt: 216.24 g/mol
InChI Key: FJTXLUHBRVNRMZ-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)-1H-imidazole-4-carboxylicacid is a compound belonging to the imidazole family, which is known for its diverse biological and chemical properties. Imidazole derivatives are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their unique structural and functional characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylphenyl)-1H-imidazole-4-carboxylicacid typically involves the reaction of 2,6-dimethylphenylamine with glyoxal and ammonium acetate under acidic conditions. The reaction proceeds through the formation of an intermediate imidazole ring, which is then carboxylated to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylphenyl)-1H-imidazole-4-carboxylicacid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized imidazole derivatives, reduced imidazole compounds, and substituted imidazole derivatives, each with distinct chemical and physical properties .

Scientific Research Applications

1-(2,6-Dimethylphenyl)-1H-imidazole-4-carboxylicacid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylphenyl)-1H-imidazole-4-carboxylicacid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-Dimethylphenyl)-2H-imidazole-4-carboxylicacid
  • 1-(2,6-Dimethylphenyl)-1H-imidazole-5-carboxylicacid
  • 1-(2,6-Dimethylphenyl)-1H-imidazole-4-carboxamide

Uniqueness

1-(2,6-Dimethylphenyl)-1H-imidazole-4-carboxylicacid is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)imidazole-4-carboxylic acid

InChI

InChI=1S/C12H12N2O2/c1-8-4-3-5-9(2)11(8)14-6-10(12(15)16)13-7-14/h3-7H,1-2H3,(H,15,16)

InChI Key

FJTXLUHBRVNRMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C=C(N=C2)C(=O)O

Origin of Product

United States

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